molecular formula C12H9F3N4O B11502477 2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11502477
M. Wt: 282.22 g/mol
InChI Key: PFFPSHGDFKSAKG-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and Nitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrrole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-ylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted pyrrole compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-oxo-4-(phenylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile
  • 2-methyl-5-oxo-4-(pyridin-3-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

Uniqueness

The presence of the pyridin-2-ylamino group in 2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile may confer unique binding properties and biological activities compared to its analogs. The trifluoromethyl group can also significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability.

Properties

Molecular Formula

C12H9F3N4O

Molecular Weight

282.22 g/mol

IUPAC Name

2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H9F3N4O/c1-7-8(6-16)11(10(20)18-7,12(13,14)15)19-9-4-2-3-5-17-9/h2-5H,1H3,(H,17,19)(H,18,20)

InChI Key

PFFPSHGDFKSAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=CC=CC=N2)C#N

Origin of Product

United States

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